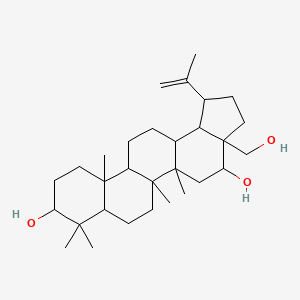

Heliantriol B2

Description

Antineoplastic Agents, Phytogenic; from Chuquiraga erinacea; structure in first source

Properties

CAS No. |

61229-18-3 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol |

InChI |

InChI=1S/C30H50O3/c1-18(2)19-10-15-30(17-31)24(33)16-29(7)20(25(19)30)8-9-22-27(5)13-12-23(32)26(3,4)21(27)11-14-28(22,29)6/h19-25,31-33H,1,8-17H2,2-7H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1 |

InChI Key |

TWKNDDJHVQUEJF-NXUDHOIXSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)CO |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO |

Appearance |

Solid powder |

melting_point |

300-301°C |

Other CAS No. |

61229-18-3 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Heliantriol B2 |

Origin of Product |

United States |

Foundational & Exploratory

Heliantriol B2: A Comprehensive Physicochemical and Biological Profile

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties and biological activities of Heliantriol B2, a pentacyclic triterpene of interest to researchers in natural product chemistry, pharmacology, and drug development. This document summarizes its known physical and chemical characteristics, outlines general experimental methodologies for their determination, and explores its mechanism of cytotoxic action.

Physicochemical Properties

This compound, with the CAS Number 61229-18-3, is classified as a triterpenoid.[1] Triterpenoids are a class of organic compounds derived from six isoprene units.[1] The fundamental physicochemical properties of this compound are detailed in Table 1.

| Property | Value | Source |

| Molecular Formula | C30H50O3 | [1] |

| Average Molecular Weight | 458.7162 g/mol | [1] |

| Monoisotopic Molecular Weight | 458.375995466 g/mol | [1] |

| Melting Point | 300-301 °C | [1] |

| Optical Rotation | [α]D +8 (c, 0.4 in CHCl3) | [1] |

| XlogP3-AA (Estimated) | 7.70 | [2] |

| Water Solubility | Not Available | [1] |

| Boiling Point | Not Available | |

| pKa | Not Available |

Experimental Protocols

While specific experimental details for the characterization of this compound are not extensively published, the following sections describe generalized, standard protocols for determining the key physicochemical parameters of solid organic compounds like triterpenoids.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range. A common method for determining the melting point is the capillary tube method.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.

-

The sample is heated slowly and evenly.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Optical Rotation Measurement

Optical activity, the ability of a chiral compound to rotate the plane of polarized light, is measured using a polarimeter. The specific rotation is a characteristic property of a chiral molecule.

Methodology:

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., chloroform for this compound).

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

Plane-polarized light is passed through the sample.

-

The observed angle of rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:

-

α is the observed rotation.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter tube in decimeters.

-

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic activity against human leukemic cell lines, specifically NB4 and K562.[3] Its mechanism of action involves the induction of both apoptosis and necrosis.[3] Key events in its cytotoxic pathway include the overproduction of Reactive Oxygen Species (ROS) and a decrease in the mitochondrial transmembrane potential (ΔΨm).[3]

Based on these findings, a putative signaling pathway for the cytotoxic effects of this compound can be proposed.

Caption: Proposed cytotoxic signaling pathway of this compound in leukemic cells.

This document provides a foundational understanding of this compound for scientific professionals. Further research is warranted to fully elucidate its therapeutic potential and detailed mechanisms of action.

References

Heliantriol B2: A Technical Guide to its Natural Sources and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Heliantriol B2, an oleanane-type triterpenoid found in nature. Aimed at researchers, scientists, and professionals in drug development, this document details the natural sources of this compound, comprehensive experimental protocols for its isolation and purification, and insights into its potential biological activities.

Natural Sources of this compound

This compound is a secondary metabolite belonging to the vast class of triterpenoids. It has been identified as a constituent of the sunflower, Helianthus annuus. Specifically, the flower petals of the sunflower are a known source of this compound and other related oleanane-type triterpenoids, such as helianthosides. The presence of these compounds in the sunflower suggests a potential role in the plant's defense mechanisms and ecological interactions.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a representative methodology adapted from established procedures for the isolation of oleanane-type triterpenoids from sunflower petals.

Experimental Protocol: Isolation of Oleanane-Type Triterpenoids from Helianthus annuus Flower Petals

2.1.1. Plant Material Collection and Preparation: Fresh flower petals of Helianthus annuus are collected and air-dried in the shade. The dried petals are then ground into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.3. Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity. A common approach involves partitioning with n-butanol (n-BuOH). The n-BuOH fraction, which contains the triterpenoid glycosides and other polar compounds, is collected and concentrated.

2.1.4. Chromatographic Purification: The n-BuOH fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica Gel Column Chromatography: The fraction is first applied to a silica gel column and eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Octadecylsilyl (ODS) Column Chromatography: Fractions containing compounds of interest are further purified on an ODS column using a gradient of methanol-water (MeOH-H₂O) or acetonitrile-water (MeCN-H₂O).

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a suitable isocratic or gradient elution system.

The workflow for a typical isolation process is depicted in the diagram below.

The Biosynthetic Pathway of Heliantriol B2: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Cascade Leading to a Promising Bioactive Triterpenoid

Heliantriol B2, an oleanane-type pentacyclic triterpenoid, has garnered interest within the scientific community for its potential biological activities. Found in members of the Asteraceae family, such as Chuquiraga erinacea and likely in Helianthus annuus (the common sunflower), its biosynthesis follows a complex and fascinating enzymatic pathway. This technical guide provides a comprehensive overview of the putative biosynthetic route of this compound, tailored for researchers, scientists, and drug development professionals. It details the key enzymatic steps, offers insights into the methodologies used to elucidate such pathways, and presents available data in a structured format.

The Core Biosynthetic Framework: From Isoprenoid Precursors to a Triterpenoid Scaffold

The biosynthesis of all triterpenoids, including this compound, originates from the ubiquitous isoprenoid pathway.[1][2] In the cytoplasm, the mevalonate (MVA) pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These units are sequentially condensed to form the C30 acyclic precursor, squalene.

The first committed step in triterpenoid biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase (SE).[2][3] This crucial intermediate serves as the substrate for a diverse class of enzymes known as oxidosqualene cyclases (OSCs), which dictate the foundational carbon skeleton of the resulting triterpenoid.

For the synthesis of this compound, an oleanane-type triterpenoid, the key OSC is β-amyrin synthase (BAS) . This enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic structure of β-amyrin.[4][5] This reaction is a critical branch point, diverting the flow of carbon from the biosynthesis of sterols towards the vast array of triterpenoids. While a specific BAS from Helianthus annuus has not been fully characterized in the context of this compound synthesis, numerous BAS enzymes have been identified and functionally characterized in other plants, including those in the Asteraceae family.[6]

The Role of Cytochrome P450 Monooxygenases: Tailoring the Triterpenoid Backbone

Following the formation of the β-amyrin skeleton, a series of oxidative modifications are required to produce the final this compound structure. These reactions are primarily catalyzed by a versatile superfamily of enzymes known as cytochrome P450 monooxygenases (P450s) .[1][2][7] These enzymes are typically membrane-bound and are responsible for the remarkable diversity of triterpenoid structures found in nature.

The conversion of β-amyrin to this compound necessitates three specific hydroxylation events at positions C-16, C-22, and C-28 of the oleanane skeleton. While the precise P450s from Helianthus annuus responsible for these transformations have yet to be definitively identified, the pathway can be inferred from studies on the biosynthesis of other oleanane-type triterpenoids. It is likely that a series of distinct P450 enzymes, each with specific regioselectivity, act sequentially to introduce these hydroxyl groups.

The putative enzymatic steps are as follows:

-

C-28 Oxidation: The methyl group at C-28 is oxidized to a hydroxymethyl group, a common modification in oleanane biosynthesis.

-

C-16 Hydroxylation: A hydroxyl group is introduced at the C-16 position.

-

C-22 Hydroxylation: A final hydroxylation occurs at the C-22 position.

The order of these hydroxylation events can vary in different biosynthetic pathways and may not be strictly sequential.

Quantitative Data on Triterpenoid Biosynthesis

While specific quantitative data for the enzymatic steps leading to this compound in Helianthus annuus is not yet available in the literature, data from related characterized enzymes in other species can provide valuable insights for researchers. The following table summarizes representative quantitative data for key enzyme types in the oleanane biosynthetic pathway.

| Enzyme | Source Organism | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| β-Amyrin Synthase | Pisum sativum | 2,3-Oxidosqualene | α-amyrin, β-amyrin | Not reported | Not reported | [8] |

| β-Amyrin Synthase | Bupleurum chinense | 2,3-Oxidosqualene | β-amyrin | Not reported | Not reported | [6] |

| Cytochrome P450 (CYP716A subfamily) | Medicago truncatula | β-amyrin | Oleanolic acid | Not reported | Not reported | [7] |

| Cytochrome P450 (CYP88D6) | Glycyrrhiza uralensis | β-amyrin | 11-oxo-β-amyrin | Not reported | Not reported | [7] |

Note: This table provides examples from heterologous expression systems and may not fully reflect the in vivo kinetics within the native organism.

Experimental Protocols for Pathway Elucidation

The identification and characterization of the enzymes involved in the this compound biosynthetic pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: RNA sequencing (RNA-Seq) of tissues from Helianthus annuus known to accumulate triterpenoids can identify candidate genes for BAS and P450s. Genes with expression patterns that correlate with this compound accumulation are prioritized.

-

Homology-Based Cloning: Based on conserved sequences of known BAS and triterpenoid-modifying P450s from other Asteraceae species, degenerate primers can be designed to amplify homologous genes from Helianthus annuus cDNA.

Heterologous Expression and Functional Characterization

-

Yeast Expression System: The coding sequences of candidate BAS and P450 genes are cloned into yeast expression vectors. Saccharomyces cerevisiae is a commonly used host as it possesses the necessary MVA pathway to produce the 2,3-oxidosqualene precursor. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for enzymatic activity.

-

In Vitro Enzyme Assays:

-

Microsome Preparation: Yeast cells expressing the P450 and CPR are lysed, and the microsomal fraction containing the membrane-bound enzymes is isolated by ultracentrifugation.

-

Reaction Conditions: The assay mixture typically contains the microsomal preparation, the substrate (e.g., β-amyrin), NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Product Analysis: After incubation, the reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) for identification and quantification.[9]

-

In Vivo Enzyme Assays in Plants

-

Transient Expression in Nicotiana benthamiana: Candidate genes can be transiently expressed in the leaves of N. benthamiana via agroinfiltration.[10] This allows for a relatively rapid in planta functional assessment.

-

Metabolite Extraction and Analysis: After a few days of incubation, the infiltrated leaf tissue is harvested, and the metabolites are extracted. The extract is then analyzed by LC-MS or GC-MS to detect the enzymatic products.

Visualizing the Biosynthetic and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound from squalene.

Experimental Workflow for P450 Characterization

Caption: Workflow for heterologous expression and characterization of a P450 enzyme.

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound in Helianthus annuus and other producing organisms is an ongoing endeavor. Future research will likely focus on the definitive identification and functional characterization of the specific BAS and P450 enzymes involved. This knowledge will not only deepen our understanding of plant specialized metabolism but also open avenues for the metabolic engineering of microorganisms or plants to produce this compound and other valuable triterpenoids on a larger scale. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to contribute to this exciting field.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] β-amyrin synthase : investigating the structure and function of an oxidosqualene cyclase involved in disease resistance in oats | Semantic Scholar [semanticscholar.org]

- 5. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. High-performance liquid chromatography of oleanane-type triterpenes [periodicos.capes.gov.br]

- 10. Frontiers | Plant synthetic biology: from knowledge to biomolecules [frontiersin.org]

Heliantriol B2: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heliantriol B2, a pentacyclic triterpene, has garnered interest for its potential therapeutic applications, notably its cytotoxic effects against cancer cell lines. However, its poor aqueous solubility presents a significant hurdle in formulation and drug delivery. This technical guide provides an in-depth overview of the known solubility characteristics of this compound in organic solvents, outlines detailed experimental protocols for its solubility determination, and presents a hypothesized signaling pathway for its cytotoxic activity. Due to a lack of publicly available quantitative solubility data, this guide focuses on qualitative assessments and generalized methodologies to empower researchers in their development efforts.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble to Sparingly Soluble | The hydroxyl groups in this compound can form hydrogen bonds with alcohols, but the large hydrocarbon backbone limits high solubility.[1] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at solvating large, nonpolar molecules. An optical rotation measurement for this compound has been reported in chloroform, indicating some degree of solubility.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many organic compounds of moderate polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The polarity of ketones allows for interaction with the hydroxyl groups of this compound. |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These are strong solvents often used to dissolve poorly soluble compounds for biological testing.[4] |

| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Insoluble | The presence of polar hydroxyl groups on this compound limits its solubility in nonpolar hydrocarbon solvents. |

| Aqueous Solutions | Water, Buffers | Insoluble | As a large, hydrophobic molecule, this compound is expected to have very low water solubility.[5] |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry for determining the solubility of poorly soluble compounds.

Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

High-Throughput Screening (HTS) Solubility Assays

For more rapid screening in multiple solvents, various HTS methods can be employed.

Methodology (Example using 96-well plate format):

-

Compound Dispensing: A stock solution of this compound (e.g., in DMSO) is dispensed into a 96-well plate.

-

Solvent Addition: The selected organic solvents are added to the wells.

-

Equilibration and Measurement: The plate is sealed and shaken for a defined period. The solubility can then be assessed by various direct or indirect methods, such as nephelometry (light scattering from undissolved particles) or by analyzing the concentration in the supernatant after filtration or centrifugation.

Visualizing Experimental Workflows and Biological Pathways

General Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Studies have shown that this compound induces apoptosis and necrosis in human leukemic cell lines.[6] This process involves the production of Reactive Oxygen Species (ROS) and a decrease in mitochondrial transmembrane potential (ΔΨm).[6] The following diagram illustrates a plausible signaling pathway for this activity.

References

- 1. EP0555484B1 - Water-soluble pentacyclic triterpene composition and production thereof - Google Patents [patents.google.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Showing Compound this compound (FDB013640) - FooDB [foodb.ca]

- 4. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 61229-18-3 [thegoodscentscompany.com]

- 6. Cytotoxic effects induced by combination of this compound and dequalinium against human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Heliantriol B2: A Technical Overview of its Bioactive Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliantriol B2, a pentacyclic triterpene isolated from Chuquiraga erinacea (Asteraceae), has emerged as a compound of interest in oncological research.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on its cytotoxic properties against various cancer cell lines. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activity: Cytotoxicity

The primary biological activity of this compound documented in the scientific literature is its cytotoxic effect on cancer cells. Studies have demonstrated its ability to inhibit the proliferation of both hematological and solid tumor cell lines.

Quantitative Data Summary

The cytotoxic potential of this compound has been quantified in terms of half-maximal inhibitory concentration (IC50) values. The available data is summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| NB4 | Acute Promyelocytic Leukemia | 1.98 ± 0.12 | 24 | [1] |

| K562 | Chronic Myeloid Leukemia | 3.52 ± 0.14 | 24 | [1] |

| LNCaP | Prostate Cancer | Not explicitly quantified | 24 | [2] |

| PC-3 | Prostate Cancer | Not explicitly quantified | 24 | [2] |

Note: While this compound showed the greatest cytotoxic effect among the tested natural triterpenoids against LNCaP and PC-3 cells after 24 hours of exposure, specific IC50 values were not provided in the referenced abstract.[2]

Mechanistic Insights into Cytotoxicity

Research into the mechanism of action of this compound has revealed its involvement in key cellular processes leading to cell death.

Induction of Apoptosis and Necrosis

In human leukemia cell lines NB4 and K562, this compound has been shown to induce cell death through both apoptosis and necrosis.[1] This dual mechanism suggests a potent and multifaceted anti-cancer activity.

Mitochondrial Alterations

The cytotoxic effect of this compound is associated with mitochondrial dysfunction. Key observations include:

-

Increased Reactive Oxygen Species (ROS) Production: In NB4 cells, this compound treatment led to an overproduction of ROS, which can trigger oxidative stress and subsequent cell death.[1]

-

Decreased Mitochondrial Transmembrane Potential (ΔΨm): A slight decrease in the mitochondrial transmembrane potential was observed, indicating a disruption of mitochondrial function.[1]

The proposed signaling pathway for this compound-induced cytotoxicity is depicted below.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Other Investigated Biological Activities

Acetylcholinesterase Inhibition

This compound was identified as an active constituent in a bioactivity-guided fractionation of Chuquiraga erinacea for acetylcholinesterase (AChE) inhibitory activity.[3][4] However, other compounds isolated from the same plant, such as calenduladiol, exhibited higher inhibitory activity.[3][4]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Cell Culture and Cytotoxicity Assay

-

Cell Lines: NB4 (human acute promyelocytic leukemia), K562 (human chronic myeloid leukemia), LNCaP and PC-3 (human prostate carcinoma).[1][2]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cytotoxicity Assessment (MTT Assay):

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with various concentrations of this compound.

-

Following a 24-hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours to allow for formazan crystal formation.

-

The supernatant is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[2]

-

The general workflow for assessing cytotoxicity is illustrated below.

Caption: General workflow for cytotoxicity assessment using the MTT assay.

Apoptosis and Necrosis Analysis

-

Method: Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry.[1]

-

Principle:

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

-

Procedure:

-

Treated and untreated cells are harvested and washed with PBS.

-

Cells are resuspended in binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Measurement of Reactive Oxygen Species (ROS)

-

Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

Cells are treated with this compound.

-

Cells are then incubated with DCFH-DA.

-

The fluorescence intensity of DCF is measured by flow cytometry.

-

Measurement of Mitochondrial Transmembrane Potential (ΔΨm)

-

Probe: Rhodamine 123 (Rh123).

-

Principle: Rh123 is a cell-permeable, cationic fluorescent dye that accumulates in the mitochondria in a potential-dependent manner. A decrease in ΔΨm results in a decrease in Rh123 fluorescence.

-

Procedure:

-

Cells are treated with this compound.

-

Cells are then incubated with Rh123.

-

The fluorescence intensity is measured by flow cytometry.

-

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against leukemia and prostate cancer cell lines, primarily through the induction of apoptosis and necrosis, mediated by mitochondrial dysfunction. While these findings are promising, further research is warranted to fully elucidate its mechanism of action and to evaluate its selectivity for cancer cells over normal cells. Future studies should focus on in vivo efficacy and safety profiling to determine the therapeutic potential of this compound as a novel anti-cancer agent. The moderate acetylcholinesterase inhibitory activity also suggests that the bioactivity of this compound could be further explored in the context of neurodegenerative diseases.

References

- 1. Cytotoxic effects induced by combination of this compound and dequalinium against human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lupane Triterpenoids and New Derivatives as Antiproliferative Agents Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 3. Triterpenoids with acetylcholinesterase inhibition from Chuquiraga erinacea D. Don. subsp. erinacea (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Unraveling the Cytotoxic Mechanism of Heliantriol B2 in Leukemic Cells

A Technical Overview for Researchers and Drug Development Professionals

Heliantriol B2, a pentacyclic triterpene isolated from Chuquiraga erinacea (Asteraceae), has demonstrated notable cytotoxic activity against human leukemic cell lines.[1] This technical guide synthesizes the current understanding of its mechanism of action, based on available preclinical research. The findings suggest a multi-faceted process involving the induction of both apoptosis and necrosis, coupled with mitochondrial dysfunction.

Quantitative Analysis of Cytotoxic Potency

The cytotoxic efficacy of this compound was evaluated against two human leukemic cell lines, NB4 and K562. The half-maximal inhibitory concentration (IC50) values were determined after 24 hours of treatment, indicating a potent effect in the low micromolar range.

| Compound | Cell Line | IC50 (µM) ± SD |

| This compound | NB4 | 1.98 ± 0.12 |

| This compound | K562 | 3.52 ± 0.14 |

Elucidating the Mechanism of Action: A Multi-pronged Approach

The primary mechanism of action of this compound appears to be the induction of programmed cell death and necrotic cell death.[1] Experimental evidence points towards a cascade of events that disrupt cellular homeostasis, ultimately leading to cell demise.

Key Mechanistic Findings:

-

Induction of Apoptosis and Necrosis: Treatment with this compound leads to an increase in both apoptotic and necrotic cell populations in NB4 and K562 cell lines.[1]

-

Mitochondrial Disruption: The compound triggers mitochondrial alterations, a common feature in many apoptotic pathways. This includes:

The following diagram illustrates the proposed sequence of events following cellular exposure to this compound.

Experimental Protocols

The following section details the methodologies employed in the key experiments that form the basis of our current understanding of this compound's mechanism of action.

Cytotoxicity Assay

-

Cell Lines: Human promyelocytic leukemia (NB4) and chronic myelogenous leukemia (K562) cells were used.

-

Method: The viability of the cells was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Following incubation, the MTT reagent was added to each well. After a further incubation period, the resulting formazan crystals were solubilized, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control. The IC50 values were calculated from the dose-response curves.

Apoptosis and Necrosis Analysis

-

Method: Annexin V-FITC and Propidium Iodide (PI) double staining assay was used, followed by flow cytometry analysis.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

-

Procedure: NB4 and K562 cells were treated with this compound for 24 hours. The cells were then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Measurement of Reactive Oxygen Species (ROS)

-

Method: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) was used.

-

Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure: NB4 cells were treated with this compound. Following treatment, the cells were incubated with DCFH-DA. The fluorescence intensity, which is proportional to the intracellular ROS levels, was then measured using a fluorometer or flow cytometer.

Assessment of Mitochondrial Transmembrane Potential (ΔΨm)

-

Method: The fluorescent cationic dye Rhodamine 123 was employed.

-

Principle: Rhodamine 123 accumulates in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in ΔΨm results in a reduced accumulation of Rhodamine 123 and therefore a decrease in fluorescence intensity.

-

Procedure: Cells were treated with this compound and then incubated with Rhodamine 123. The fluorescence intensity of the cells was analyzed by flow cytometry. A shift in the fluorescence peak to a lower intensity compared to untreated control cells indicated a decrease in ΔΨm.

Concluding Remarks

The available evidence strongly suggests that this compound exerts its cytotoxic effects on leukemic cells by inducing apoptosis and necrosis, a process that involves the generation of reactive oxygen species and a disruption of the mitochondrial transmembrane potential.[1] These findings position this compound as a compound of interest for further investigation in the context of cancer therapy. However, it is important to note that the detailed signaling pathways upstream and downstream of these observed mitochondrial events remain to be elucidated. Future research should focus on identifying the specific molecular targets of this compound and unraveling the complete signaling cascade to fully understand its therapeutic potential.

References

Methodological & Application

Application Note & Protocol: Extraction and Purification of Triterpenoid Saponins from Helianthus annuus

Introduction

This document provides a detailed protocol for the extraction and purification of triterpenoid saponins, specifically helianthosides, from the flower petals of the common sunflower, Helianthus annuus. While the specific compound "Heliantriol B2" is not found in current scientific literature, it is likely that this name refers to a triterpenoid aglycone or a specific saponin from the "heliantriol" class of compounds, which are characteristic of the Helianthus genus. Triterpenoid saponins from Helianthus annuus, such as helianthosides, have demonstrated noteworthy anti-inflammatory properties, making their efficient extraction and purification a critical area of research for drug development and phytochemical analysis.[1][2]

This protocol outlines a standard laboratory procedure involving solvent extraction, liquid-liquid partitioning, and chromatographic separation to isolate these bioactive compounds.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Category | Item | Specifications |

| Plant Material | Sunflower Petals | Fresh or dried, finely ground |

| Solvents | Methanol (MeOH) | ACS Grade or higher |

| n-Butanol (n-BuOH) | ACS Grade or higher | |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | |

| Hexane | ACS Grade or higher | |

| Water (H₂O) | Deionized or distilled | |

| Chromatography | Silica Gel | 70-230 mesh for column chromatography |

| TLC Plates | Silica gel 60 F₂₅₄ | |

| Reagents | Sulfuric Acid (H₂SO₄) | Concentrated |

| Vanillin | Reagent grade |

Experimental Workflow

The overall workflow for the extraction and purification of triterpenoid saponins from Helianthus annuus is depicted in the following diagram.

Figure 1: General workflow for saponin extraction and purification.

Protocols

1. Extraction

-

Preparation of Plant Material: Air-dry fresh sunflower petals in the shade or use a lyophilizer. Once dried, grind the petals into a fine powder using a blender or a mill.

-

Methanol Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48-72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure complete extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

2. Solvent-Solvent Partitioning

-

Suspension in Water: Suspend the crude methanolic extract in deionized water.

-

Hexane Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with an equal volume of hexane three times. Discard the hexane layers, which contain non-polar compounds like fats and sterols.

-

Ethyl Acetate Partitioning: Subsequently, partition the remaining aqueous layer with an equal volume of ethyl acetate three times. The ethyl acetate fraction will contain compounds of medium polarity.

-

n-Butanol Partitioning: Finally, partition the remaining aqueous layer with an equal volume of n-butanol three times. Triterpenoid saponins will preferentially move to the n-butanol layer.[1][2]

-

Concentration: Collect the n-butanol fractions and concentrate them under reduced pressure to yield the crude saponin-rich fraction.

3. Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water).

-

Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.

-

Fraction Collection: Collect the eluate in fractions of equal volume.

-

TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating. Saponins typically appear as purple or blue spots.

-

Pooling and Concentration: Combine the fractions that show a single, pure spot corresponding to the desired saponin(s). Concentrate the pooled fractions under reduced pressure to obtain the purified triterpenoid saponins.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical extraction and purification process starting from 100g of dried sunflower petals. Actual yields may vary depending on the plant material and experimental conditions.

| Parameter | Value | Unit |

| Starting Plant Material (Dried) | 100 | g |

| Crude Methanolic Extract Yield | 15.2 | g |

| n-Butanol Fraction Yield | 3.5 | g |

| Purified Saponin Yield | 0.8 | g |

| Purity (by HPLC) | >95 | % |

Signaling Pathway

While the specific signaling pathways for all helianthosides are not fully elucidated, many triterpenoid saponins are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. A generalized pathway is shown below.

Figure 2: Generalized anti-inflammatory signaling pathway.

This protocol provides a robust and reproducible method for the extraction and purification of triterpenoid saponins from Helianthus annuus petals. The resulting purified compounds can be used for further structural elucidation, pharmacological studies, and as reference standards. Researchers should note that optimization of solvent systems and chromatographic conditions may be necessary to isolate specific saponins of interest.

References

Application Note: Quantitative Analysis of Heliantriol B2 in Herbal Extracts Using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of Heliantriol B2 in processed herbal extracts. The method utilizes a reversed-phase chromatographic separation followed by tandem mass spectrometry detection in negative ion mode. A straightforward protein precipitation and solid-phase extraction (SPE) procedure provides high recovery and minimizes matrix effects. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for routine analysis in research and quality control settings.

Introduction

This compound is a triterpenoid saponin found in various plant species. Triterpenoid saponins are a diverse group of natural products with a wide range of reported biological activities, making their accurate quantification crucial for research and the development of herbal-based products. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of saponins in complex matrices.[1][2] This method offers high specificity through the use of Multiple Reaction Monitoring (MRM), minimizing interferences from other components in the extract.

Experimental

Sample Preparation

-

Extraction: 1 gram of powdered plant material is extracted with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.

-

Centrifugation: The extract is centrifuged at 10,000 rpm for 10 minutes.

-

Protein Precipitation: To 1 mL of the supernatant, 2 mL of acetonitrile is added. The mixture is vortexed and centrifuged at 10,000 rpm for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water. The cartridge is washed with 5% methanol to remove polar impurities, and the analyte is eluted with 90% methanol.

-

Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 500 µL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

| Parameter | Condition |

| HPLC System | A standard high-performance liquid chromatography system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Precursor Ion > Product Ion (To be determined for this compound) |

| Collision Energy | Optimized for the specific MRM transition |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC-MS/MS method for the quantification of a representative triterpenoid saponin, which can be adapted for this compound.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | R² |

| This compound (surrogate) | 1 - 1000 | 0.9991 |

Table 2: Precision and Accuracy

| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound (surrogate) | 5 | 4.2 | 5.8 | 102.5 |

| 50 | 3.1 | 4.5 | 98.7 | |

| 500 | 2.5 | 3.9 | 101.2 |

Table 3: Recovery

| Analyte | Spiked Conc. (ng/mL) | Recovery (%) | %RSD |

| This compound (surrogate) | 10 | 92.5 | 3.8 |

| 100 | 95.1 | 2.9 | |

| 800 | 93.8 | 3.2 |

Experimental Workflow Diagram

Detailed Protocol

I. Stock and Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

II. Sample Preparation

-

Weigh 1.0 g of the homogenized and powdered plant material into a 15 mL centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer 1 mL of the supernatant to a new 2 mL microcentrifuge tube.

-

Add 1 mL of acetonitrile, vortex for 30 seconds, and let it stand for 10 minutes at 4°C.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Condition a C18 SPE cartridge (100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from step 7 onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% aqueous methanol.

-

Elute the analyte with 3 mL of 90% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

III. HPLC-MS/MS Analysis

-

Set up the HPLC-MS/MS system with the conditions specified in the "HPLC-MS/MS Conditions" table.

-

Equilibrate the column with the initial mobile phase for at least 20 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions to generate a calibration curve.

-

Inject the prepared samples for quantification.

-

Process the acquired data using the appropriate software to quantify the amount of this compound in the samples.

Conclusion

The described HPLC-MS/MS method provides a reliable and robust approach for the quantification of this compound in herbal extracts. The sample preparation protocol effectively removes interfering matrix components, and the chromatographic and mass spectrometric conditions ensure high sensitivity and selectivity. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of triterpenoid saponins.

References

Synthesis of Heliantriol B2 Derivatives for SAR Studies: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Heliantriol B2 derivatives and their subsequent structure-activity relationship (SAR) studies. This compound, a tirucallane-type triterpenoid, has demonstrated notable cytotoxic activity, making its derivatives promising candidates for anticancer drug discovery.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer properties.[1][2] this compound, a pentacyclic triterpenoid belonging to the tirucallane subclass, has been identified as a potent cytotoxic agent against human leukemic cell lines.[3] This has prompted further investigation into its mechanism of action and the potential for developing more potent and selective anticancer agents through synthetic modifications.

Structure-activity relationship (SAR) studies are crucial in drug discovery for identifying the key structural features of a molecule that are responsible for its biological activity.[1] By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it is possible to elucidate the pharmacophore and guide the design of novel therapeutic agents with improved efficacy and reduced toxicity. This application note outlines the semi-synthesis of this compound derivatives and provides protocols for their biological evaluation.

Core Structure and Rationale for Modification

The core structure of this compound, a tirucallane triterpenoid, possesses several reactive sites that are amenable to chemical modification. The rationale for the synthesis of derivatives is to explore the impact of structural changes on the cytotoxic activity of the parent compound. Key areas for modification include the hydroxyl groups and the side chain.

Experimental Protocols

The following protocols are adapted from established methods for the semi-synthesis of tirucallane triterpenoid derivatives.[4][5]

General Workflow for Synthesis and Evaluation

The overall process for generating and testing this compound derivatives involves several key stages, from the isolation of the starting material to the final biological assessment and data analysis.

Protocol 1: Esterification of Hydroxyl Groups

This protocol describes the general procedure for the acylation of the hydroxyl groups of this compound to produce ester derivatives.

Materials:

-

This compound

-

Anhydrous pyridine

-

Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C under a nitrogen atmosphere.

-

Add the corresponding acid chloride or anhydride (1.2 equivalents per hydroxyl group) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified ester derivative by NMR and MS.

Protocol 2: Oxidation of Hydroxyl Groups

This protocol provides a general method for the oxidation of the hydroxyl groups of this compound to the corresponding ketones.

Materials:

-

This compound

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate solution (for DMP)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM at room temperature under a nitrogen atmosphere.

-

Add DMP or PCC (1.5 equivalents per hydroxyl group) portion-wise to the solution.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, if using DMP, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate. If using PCC, filter the reaction mixture through a pad of silica gel.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the purified ketone derivative by NMR, IR, and MS.

Data Presentation: Structure-Activity Relationship of Tirucallane Derivatives

While specific SAR data for a wide range of this compound derivatives against cancer cell lines is not yet extensively published, data from semi-synthetic tirucallane triterpenoids against other cell types can provide initial insights. The following table summarizes the activity of natural tirucallanes and their semi-synthetic derivatives against Trypanosoma cruzi trypomastigotes and NCTC mammalian cells, highlighting the importance of specific structural features for biological activity and selectivity.[4][5]

| Compound | R1 (C-3) | R2 (Side Chain) | IC50 T. cruzi (µg/mL) | CC50 NCTC (µg/mL) | Selectivity Index (SI) |

| 1 | =O | -COOH | >100 | >200 | - |

| 1a | =O | -COOCH3 | 20.18 | 69.50 | 3.4 |

| 1b | β-OH | -COOCH3 | 17.64 | 76.39 | 4.3 |

| 2 | β-OH | -CH2OH | 57.12 | >200 | >3.5 |

| 2a | β-OAc | -CH2OAc | 28.32 | 97.45 | 3.4 |

| 2b | =O | -CHO | 15.23 | 85.34 | 5.6 |

| 3 | β-OH | -COOH | 66.51 | >200 | >3.0 |

| 3a | β-OAc | -COOH | >100 | >200 | - |

| 3b | β-OH | -COOCH3 | 35.48 | >200 | >5.6 |

Note: A higher selectivity index (SI = CC50 / IC50) indicates greater selectivity for the target parasite over mammalian cells.

Potential Signaling Pathways

The cytotoxic effects of this compound have been associated with the induction of apoptosis and necrosis.[3] The mechanism appears to involve mitochondrial alterations, including the overproduction of reactive oxygen species (ROS) and a decrease in the mitochondrial transmembrane potential.[3] This suggests that this compound and its derivatives may exert their anticancer effects by triggering intrinsic apoptotic pathways.

Conclusion

The semi-synthesis of this compound derivatives offers a promising avenue for the development of novel anticancer agents. The protocols outlined in this application note provide a framework for the chemical modification of the this compound scaffold and the subsequent evaluation of the derivatives' biological activity. The initial SAR data from related tirucallane triterpenoids suggest that modifications at the C-3 position and on the side chain can significantly influence biological activity and selectivity. Further studies are warranted to explore a wider range of derivatives and to fully elucidate their mechanism of action and potential as therapeutic agents.

References

- 1. Natural Product Triterpenoids and Their Semi-Synthetic Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic effects induced by combination of this compound and dequalinium against human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiparasitic activity of natural and semi-synthetic tirucallane triterpenoids from Schinus terebinthifolius (Anacardiaceae): structure/activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Paenimyxin from Paenibacillus sp. strain B2 in Plant Defense Studies

Disclaimer: Initial searches for "Heliantriol B2" in the context of plant defense did not yield specific results. The following information is based on studies of paenimyxin , a cyclic lipopolypeptide isolated from Paenibacillus sp. strain B2, which has been shown to be a potent elicitor of plant defense responses.

Introduction

Paenimyxin, a lipopeptide produced by the bacterium Paenibacillus sp. strain B2, has demonstrated significant antagonistic activity against a range of plant-pathogenic fungi and bacteria.[1] It functions as a Pathogen-Associated Molecular Pattern (PAMP), triggering the plant's innate immune system and inducing a state of heightened defense.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of paenimyxin in studying and enhancing plant defense mechanisms.

Mechanism of Action

Paenimyxin elicits a variety of defense responses in plants. Upon recognition by the plant, it activates signal transduction pathways that lead to:

-

Oxidative Burst: A rapid production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which acts as a signaling molecule and has direct antimicrobial properties.[1]

-

Gene Upregulation: Increased transcription of genes involved in various defense-related pathways, including:

-

Phytoalexin Biosynthesis: Upregulation of genes like phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and chalcone reductase (CHR), which are crucial for the production of antimicrobial phytoalexins.[1]

-

Pathogenesis-Related (PR) Proteins: Induction of genes encoding PR proteins, such as chitinases, which can degrade the cell walls of fungal pathogens.[1]

-

Cell Wall Reinforcement: Upregulation of genes like invertase, which is involved in remodeling the cell wall to create a more robust physical barrier against pathogen invasion.[1]

-

The induction of these defense responses by paenimyxin can lead to Induced Systemic Resistance (ISR), providing broad-spectrum protection against subsequent pathogen attacks.

Quantitative Data Summary

The following tables summarize the quantitative effects of paenimyxin treatment on Medicago truncatula as reported in the literature.

Table 1: Effect of Paenimyxin on Hydrogen Peroxide Production in M. truncatula Cell Suspensions

| Paenimyxin Concentration | H₂O₂ Induction | Notes |

| Optimal Concentration | Maximum induction at 20 minutes post-elicitation | Concentrations higher than 20 μM were found to inhibit H₂O₂ induction and had a lethal effect on the cells.[1] |

Table 2: Protective Effect of Paenimyxin on M. truncatula Roots Against Fusarium acuminatum

| Paenimyxin Concentration | Reduction in Necrotic Symptoms | Plant Growth Effect |

| ~1 μM | 95% suppression | Protective effect observed.[1] |

| >10 μM | Not specified | Inhibitory effect on plant growth.[1] |

Table 3: Upregulation of Defense-Related Genes in M. truncatula by Paenimyxin

| Gene | Function | Level of Upregulation |

| Phenylalanine ammonia-lyase (PAL) | Phytoalexin biosynthesis | Highly upregulated[1] |

| Chalcone synthase (CHS) | Phytoalexin biosynthesis | Highly upregulated[1] |

| Chalcone reductase (CHR) | Phytoalexin biosynthesis | Highly upregulated[1] |

| Chitinase | Antifungal activity (PR protein) | Highly upregulated[1] |

| Invertase | Cell wall reinforcement | Highly upregulated[1] |

Experimental Protocols

Protocol 1: Evaluation of Hydrogen Peroxide (H₂O₂) Production in Plant Cell Suspensions

Objective: To determine the effect of paenimyxin on the oxidative burst in plant cell cultures.

Materials:

-

Medicago truncatula cell suspension culture

-

Paenimyxin solution (stock solution in a suitable solvent, e.g., DMSO)

-

Luminol

-

Hydrogen peroxide (H₂O₂) standard solution

-

Luminometer or spectrophotometer capable of measuring chemiluminescence

Methodology:

-

Grow M. truncatula cell suspensions in appropriate liquid medium to the desired growth phase.

-

Aliquot the cell suspension into the wells of a 96-well microplate.

-

Prepare a range of paenimyxin concentrations to be tested (e.g., 0.1 μM to 50 μM).

-

Add the paenimyxin solutions to the respective wells. Include a solvent control.

-

Immediately add luminol to each well.

-

Measure the chemiluminescence at regular intervals (e.g., every 2-5 minutes) for a period of at least 30-60 minutes using a luminometer.

-

Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced.

-

Plot the H₂O₂ concentration over time to observe the dynamics of the oxidative burst in response to different paenimyxin concentrations.

Protocol 2: In-planta Disease Protection Assay

Objective: To assess the protective effect of paenimyxin against a fungal pathogen in whole plants.

Materials:

-

Medicago truncatula seedlings

-

Fusarium acuminatum spore suspension

-

Paenimyxin solution

-

Sterile water or appropriate buffer

-

Pots or petri plates for plant growth

-

Growth chamber with controlled environmental conditions

Methodology:

-

Grow M. truncatula seedlings under sterile conditions.

-

Prepare different concentrations of paenimyxin solution (e.g., 1 μM, 5 μM, 10 μM).

-

Treat the roots of the seedlings with the paenimyxin solutions for 24 hours. Include a control group treated with sterile water or buffer.

-

After the 24-hour pretreatment, inoculate the roots with a known concentration of F. acuminatum spore suspension.

-

Incubate the inoculated plants in a growth chamber with conditions conducive to disease development.

-

After a set incubation period (e.g., 3-7 days), assess the level of disease symptoms. This can be done by visual scoring of necrosis or by quantifying fungal biomass using techniques like qPCR.

-

Calculate the percentage of disease suppression for each treatment compared to the control.

Protocol 3: Analysis of Defense Gene Expression by Semi-Quantitative RT-PCR

Objective: To determine the effect of paenimyxin on the expression of defense-related genes.

Materials:

-

Medicago truncatula roots or cell suspensions

-

Paenimyxin solution

-

Liquid nitrogen

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

PCR thermal cycler

-

Primers for target defense genes (e.g., PAL, CHS, CHR, Chitinase) and a reference gene (e.g., Actin)

-

Agarose gel electrophoresis equipment

Methodology:

-

Treat M. truncatula roots or cell suspensions with an effective concentration of paenimyxin. Collect samples at different time points (e.g., 0, 6, 12, 24 hours) post-treatment.

-

Immediately freeze the collected samples in liquid nitrogen and store at -80°C.

-

Extract total RNA from the samples using a suitable RNA extraction kit.

-

Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

-

Perform PCR using primers specific for the target defense genes and the reference gene.

-

Run the PCR products on an agarose gel to visualize the amplification.

-

Analyze the band intensities to determine the relative expression levels of the target genes compared to the reference gene. For more precise quantification, quantitative real-time PCR (qRT-PCR) is recommended.

Visualizations

Caption: Paenimyxin signaling pathway in a plant cell.

Caption: Workflow for in-planta disease protection assay.

Caption: Workflow for defense gene expression analysis.

References

Using Heliantriol B2 as a Chemical Probe in Molecular Biology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliantriol B2 (HB2) is a naturally occurring pentacyclic triterpenoid that has demonstrated potent cytotoxic effects against human leukemia cell lines. Its mechanism of action involves the induction of apoptosis and necrosis, mediated by an increase in reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential. These characteristics make this compound a valuable chemical probe for studying programmed cell death pathways and for investigating novel anticancer therapeutic strategies. This document provides detailed application notes and protocols for utilizing this compound in molecular biology research.

Chemical Information

| Property | Value |

| IUPAC Name | (3S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-3,4a,6a,9,9,12a-hexamethyl-10-(propan-2-yl)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,13,14,14b-octadecahydropicene-3,6-diol |

| Molecular Formula | C30H50O3 |

| Molecular Weight | 458.7 g/mol |

| CAS Number | 61229-18-3 |

| Solubility | Soluble in DMSO, ethanol, and methanol. For cell culture experiments, prepare a concentrated stock solution in DMSO. |

Biological Activity and Mechanism of Action

This compound has been shown to exhibit significant cytotoxic activity against the human promyelocytic leukemia cell line (NB4) and the chronic myelogenous leukemia cell line (K562). The primary mechanism of action is the induction of programmed cell death.

Key Quantitative Data from in vitro Studies:

| Cell Line | IC50 (24h treatment) |

| NB4 | 1.98 ± 0.12 µM |

| K562 | 3.52 ± 0.14 µM |

Data is presented as mean ± standard deviation.

The cytotoxic effects of this compound are associated with:

-

Induction of Apoptosis and Necrosis: Treatment with this compound leads to an increase in the population of apoptotic and necrotic cells.

-

Generation of Reactive Oxygen Species (ROS): this compound induces the overproduction of intracellular ROS, contributing to cellular stress and damage.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): A slight decrease in the mitochondrial membrane potential is observed following treatment, indicating mitochondrial dysfunction.

Postulated Signaling Pathways

Based on the known activities of other pentacyclic triterpenoids, this compound is hypothesized to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2][3][4][5][6][7][8] Further research is required to fully elucidate the specific pathways affected by this compound.

Caption: Postulated signaling pathways influenced by this compound.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on cancer cell lines.

General Cell Culture and Treatment

-

Culture human leukemia cell lines (e.g., NB4, K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (0.1% DMSO in medium) should be included in all experiments.

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Materials:

-

This compound treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) for 24 hours.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Annexin V-FITC negative / PI negative: Viable cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

Caption: Experimental workflow for apoptosis detection.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[12][13][14][15]

Materials:

-

This compound treated and control cells

-

DCFH-DA (prepare a 10 mM stock in DMSO)

-

Serum-free culture medium

-

PBS

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).

-

After treatment, harvest and wash the cells once with PBS.

-

Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the fluorescence intensity immediately by flow cytometry (Excitation: 488 nm, Emission: 525 nm).

Data Analysis: An increase in the mean fluorescence intensity of treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The cationic dye JC-1 or its improved version JC-10 is used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[16][17][18][19][20]

Materials:

-

This compound treated and control cells

-

JC-1 or JC-10 dye (prepare a 1 mg/mL stock in DMSO)

-

Complete culture medium

-

PBS

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in Protocol 1.

-

Harvest and wash the cells once with PBS.

-

Resuspend the cells in a complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

Add JC-1 or JC-10 to a final concentration of 2 µM.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Wash the cells once with PBS.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

Data Analysis: A decrease in the red/green fluorescence intensity ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Caption: Workflow for assessing mitochondrial membrane potential.

Further Research Directions

To further characterize this compound as a chemical probe, the following investigations are recommended:

-

Western Blot Analysis: Investigate the effect of this compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and the postulated signaling pathways (e.g., phosphorylated and total Akt, ERK, and NF-κB).

-

Selectivity Studies: Assess the cytotoxic effects of this compound on non-cancerous cell lines to determine its tumor-selective properties.

-

Combination Therapies: Evaluate the synergistic or additive effects of this compound when used in combination with other known chemotherapeutic agents.

Conclusion

This compound is a promising chemical probe for studying the molecular mechanisms of apoptosis and for the initial stages of anticancer drug discovery. The protocols outlined in this document provide a framework for researchers to investigate its biological activities and to explore its therapeutic potential. The elucidation of its precise molecular targets and signaling pathways will further enhance its utility in molecular biology and drug development.

References

- 1. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lupeol, a Pentacyclic Triterpene, Promotes Migration, Wound Closure, and Contractile Effect In Vitro: Possible Involvement of PI3K/Akt and p38/ERK/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer [mdpi.com]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. Annexin V-FITC/propidium iodide (PI) apoptosis assay [bio-protocol.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]

- 12. cosmobiousa.com [cosmobiousa.com]